Leptosphaerone C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(5R,6S)-5,6-dihydroxy-3,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-5-3-6(9)8(2,11)7(10)4-5/h3,7,10-11H,4H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
JPANATRWCFTRDD-HTQZYQBOSA-N |
SMILES |
CC1=CC(=O)C(C(C1)O)(C)O |
Isomeric SMILES |
CC1=CC(=O)[C@@]([C@@H](C1)O)(C)O |
Canonical SMILES |
CC1=CC(=O)C(C(C1)O)(C)O |
Synonyms |
(2S,3R)-2,3-dihydroxy-2,5-dimethylcyclohex-5-enone leptosphaerone C |
Origin of Product |
United States |
Ii. Isolation and Origin of Leptosphaerone C
Fungal Isolation Methodologies from Plant Hosts
The journey to isolating Leptosphaerone C begins with the identification and cultivation of its source organism. This process involves a series of meticulous microbiological and chemical procedures.
This compound is produced by the endophytic fungus Penicillium sp. JP-1. temple.eduresearchgate.netcapes.gov.br This strain is a member of the Penicillium genus, a vast and fascinating group of fungi well-established as a source of a wide array of secondary metabolites. researchgate.net The identification of this specific strain is accomplished through a combination of morphological observation and molecular phylogenetic analysis, often utilizing the β-tubulin gene sequences. jst.go.jp
The fungal strain Penicillium sp. JP-1 was isolated from the inner bark of the mangrove plant Aegiceras corniculatum. researchgate.netcapes.gov.brresearchgate.net Mangroves are unique intertidal wetland environments that host a diverse array of endophytic fungi. nih.gov The distinct conditions of these habitats are thought to activate unique metabolic pathways in the resident fungi, leading to the production of a diverse range of chemical compounds. nih.gov Aegiceras corniculatum, in particular, has been a source for the isolation of various bioactive molecules. researchgate.netjocpr.com
To produce this compound for study, Penicillium sp. JP-1 is cultivated in a laboratory setting. Fungal strains are often grown on solid rice medium or in a liquid medium containing specific nutrients like yeast extract and sucrose. jst.go.jpmdpi.com The fermentation can be carried out under either solid-state fermentation (SSF) or submerged fermentation (SmF) conditions, as these different environments can significantly influence metabolite production. plos.org
Following an incubation period, which can last for several weeks, the fungal culture is harvested. jst.go.jp The secondary metabolites, including this compound, are then extracted from the culture. This is typically achieved by using organic solvents such as ethyl acetate. mdpi.complos.org The resulting crude extract then undergoes various chromatographic techniques, such as column chromatography on silica (B1680970) gel and semi-preparative reversed-phase high-performance liquid chromatography (HPLC), to isolate and purify the individual compounds. mdpi.comfrontiersin.org The structure of the isolated compounds is then determined using spectroscopic methods, primarily two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. nih.gov
Host Plant Association: Aegiceras corniculatum (Mangrove Origin)
Diversity of Producing Strains and Ecological Niches
While Penicillium sp. JP-1 is a confirmed producer of this compound, the broader context of fungal metabolite production reveals a diversity of sources and related compounds.
Marine endophytic fungi, like the strain that produces this compound, are increasingly recognized as "biosynthetic factories." nih.gov These organisms, living in symbiotic or commensal relationships with their hosts, produce a vast array of structurally unique and biologically active secondary metabolites. sci-hub.sebanglajol.info The genera Aspergillus, Penicillium, Phomopsis, and Pestalotiopsis are frequently isolated from mangrove environments and are known for their metabolic diversity. nih.gov The production of these compounds is believed to aid in the survival and adaptation of both the fungi and their host plants in challenging environments. nih.gov
The name "Leptosphaerone" suggests a connection to the genus Leptosphaeria. Indeed, a related compound, (-)-Leptosphaerone A, was first isolated from the fungus Leptosphaeria herpotrichoides. researchgate.net Interestingly, the (+)-antipode of Leptosphaerone A has been isolated from the fungus Polycephalomyces nipponicus. researchgate.net This highlights that structurally similar compounds can be produced by different fungal genera, indicating a potential for shared biosynthetic pathways or convergent evolution in the production of these metabolites. Along with this compound, other polyketides such as penicillenone, arugosin I, and 9-demethyl FR-901235 have been isolated from Penicillium sp. JP-1. researchgate.netnih.gov
Iii. Structural Elucidation and Stereochemical Characterization of Leptosphaerone C
Spectroscopic Techniques for Structure Determination
A suite of sophisticated spectroscopic methods was employed to unravel the molecular architecture of Leptosphaerone C.
One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were fundamental in establishing the planar structure of this compound. researchgate.netresearchgate.net The ¹H NMR spectrum revealed the presence and chemical environment of all hydrogen atoms, while the ¹³C NMR spectrum identified the number and types of carbon atoms within the molecule.
To piece together the molecular framework, Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial. HMQC, also known as Heteronuclear Single Quantum Coherence (HSQC), establishes direct one-bond correlations between protons and the carbon atoms they are attached to. libretexts.orglibretexts.org In contrast, HMBC provides information about longer-range couplings, typically over two to four bonds, which is vital for connecting different parts of the molecule, especially around non-protonated carbons. libretexts.orgblogspot.com
Analysis of the HMBC data for this compound allowed for the definitive connection of its carbon skeleton. researchgate.net For instance, correlations observed between specific protons and carbons confirmed the linkages within the molecule's core structure. researchgate.net The combination of these NMR techniques provided unambiguous evidence for the atom-to-atom connectivity, leading to the elucidation of its planar structure. researchgate.netresearchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm) (J in Hz) |
|---|---|---|
| 1 | 162.8 | 7.38 (s) |
| 1a | 114.7 | |
| 3 | 170.8 | |
| 4 | 108.8 | |
| 4a | 158.4 | |
| 5 | 117.2 | 6.05 (s) |
| 6 | 197.8 | |
| 7 | 50.1 | |
| 8 | 80.1 | 4.40 (d, 8.0) |
| 8a | 140.2 | |
| 9 | 20.7 | 2.01 (s) |
| 10 | 25.4 | 1.85 (s) |
| 11 | 27.9 | 1.25 (s) |
| 12 | 30.1 | 1.65 (m), 1.95 (m) |
| 13 | 12.0 | 0.95 (t, 7.5) |
Data sourced from Liu et al. (2002). researchgate.net
While NMR spectroscopy is powerful for determining the connectivity of atoms, it does not typically reveal the absolute configuration of stereocenters in a chiral molecule. For this, chiroptical methods such as Circular Dichroism (CD) spectroscopy were employed. researchgate.netresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.commgcub.ac.in The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. mtoz-biolabs.comgaussian.com
The absolute configuration of this compound was determined by analyzing its CD spectrum and comparing it to established rules or the spectra of similar compounds with known stereochemistry. researchgate.netmtoz-biolabs.com This comparison allowed for the assignment of the specific spatial arrangement of the substituents around the chiral centers in the molecule. researchgate.net
To further confirm the relative stereochemistry and conformation of this compound, Nuclear Overhauser Effect Difference (NOED) studies were conducted. researchgate.netresearchgate.net The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the irradiation of one nucleus can affect the intensity of the signal of another nucleus that is close in space, typically within 5 Å. By measuring these through-space interactions, it is possible to determine the proximity of different protons within the molecule.
The NOED experiments for this compound provided crucial data on the spatial relationships between key protons, which helped to solidify the assignment of its relative stereochemistry. researchgate.net These findings, in conjunction with the CD data, led to the definitive characterization of the molecule's three-dimensional structure. researchgate.netresearchgate.net
Chiroptical Methods (Circular Dichroism, CD) for Absolute Configuration
Structural Classification within Polyketides (e.g., Cyclohexenone Derivative)
This compound is classified as a polyketide, a large and diverse class of natural products synthesized by a wide range of organisms, including fungi. temple.edu More specifically, its core structure features a cyclohexenone moiety, categorizing it as a cyclohexenone derivative. mdpi-res.com The biosynthesis of such compounds often involves the iterative condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization and further enzymatic modifications to yield the final complex structure. The identification of this compound as a cyclohexenone-containing polyketide places it within a group of fungal metabolites known for their structural novelty and diverse biological activities. temple.edumdpi-res.com
Iv. Biosynthetic Pathways and Molecular Genetics of Leptosphaerone C
Proposed Polyketide Biosynthesis (PKS) Assembly Lines
Polyketides are a diverse class of secondary metabolites synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). acs.org These enzymatic assembly lines catalyze the iterative condensation of simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA, to construct the carbon skeleton of the polyketide. rasmusfrandsen.dknih.gov Fungal PKSs are typically large, single proteins containing multiple catalytic domains organized into modules. mdpi.com The biosynthesis of Leptosphaerone C is hypothesized to be initiated by such a PKS. researchgate.net
The formation of the polyketide backbone follows a mechanism analogous to fatty acid biosynthesis. mdpi.com The process is defined by a series of decarboxylative Claisen-like condensation reactions. mdpi.comresearchgate.net
Chain Elongation: Each cycle of elongation begins with an acyltransferase (AT) domain selecting an extender unit, typically malonyl-CoA or a derivative like methylmalonyl-CoA, and loading it onto the acyl carrier protein (ACP) domain. mdpi.comnih.gov The ketosynthase (KS) domain then catalyzes the condensation of this ACP-bound extender unit with the growing polyketide chain, which is tethered to the KS domain itself. acs.orgnih.gov This iterative process continues until a polyketide chain of a specific length, predetermined by the enzyme's architecture, is assembled. rasmusfrandsen.dkresearchgate.net
Cyclization: Following chain assembly, the linear poly-β-keto intermediate undergoes cyclization to form the characteristic ring systems of the final product. tandfonline.com This can be catalyzed by a dedicated cyclase domain within the PKS or by separate tailoring enzymes encoded in the same gene cluster. researchgate.netresearchgate.net For this compound, which possesses a cyclohexanone (B45756) core, the cyclization is proposed to occur via an intramolecular aldol (B89426) or Claisen condensation, a common mechanism for forming six-membered rings in polyketide biosynthesis. researchgate.netacs.org
The structural complexity and diversity of polyketides arise not just from the PKS but also from a suite of "tailoring" enzymes that modify the polyketide scaffold. nih.govmdpi.com These enzymes are typically encoded by genes located adjacent to the PKS gene within the BGC. nih.gov
Oxygenases: This class of enzymes, which includes cytochrome P450 monooxygenases and flavin-dependent monooxygenases, introduces hydroxyl groups or catalyzes other oxidative reactions such as epoxidations or ring rearrangements. tandfonline.comresearchgate.net In the biosynthesis of compounds structurally related to this compound, oxygenases are crucial for dearomatization and oxidative ring expansion. pnas.org The stereochemistry of the final product is often dictated by the facial selectivity of these enzymes. pnas.org The existence of both Leptosphaerone A and C as apparent enantiomers strongly suggests that a stereospecific oxidation or reduction step, catalyzed by an oxygenase or ketoreductase, is key to the pathway. pnas.orgresearchgate.net
Methyltransferases: These enzymes utilize S-adenosyl methionine (SAM) as a methyl group donor to add methyl groups to the polyketide backbone or its side chains. mdpi.comtandfonline.com This methylation can occur either during chain assembly by a C-methyltransferase (CMeT) domain integrated into the PKS or after chain release by a separate methyltransferase enzyme. mdpi.compnas.org
Mechanistic Hypotheses for Polyketide Chain Elongation and Cyclization
Genetic Basis of Biosynthesis: Exploration of Biosynthetic Gene Clusters (BGCs)
In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous block on a chromosome, known as a biosynthetic gene cluster (BGC). frontiersin.orgnih.gov A BGC contains the gene for the core synthase enzyme (e.g., a PKS), genes for tailoring enzymes, and often genes for transport and pathway-specific transcriptional regulation. asm.orgfrontiersin.org
The advent of whole-genome sequencing has enabled the use of "genome mining" to discover novel natural products by identifying their BGCs. nih.gov This strategy employs bioinformatic tools, such as the antibiotic and Secondary Metabolite Analysis Shell (antiSMASH), to scan genomic data for the hallmark genes of secondary metabolism, particularly PKS and non-ribosomal peptide synthetase (NRPS) genes. nih.govnih.gov By analyzing the domain organization of the core synthases and the types of tailoring enzymes present, it is possible to predict the general structure of the metabolite produced by a given BGC. frontiersin.org Identifying the BGC for this compound would involve sequencing the genome of a known producer, such as Penicillium sp. JP-1, and using these predictive tools to locate a PKS-containing cluster consistent with the compound's structure. researchgate.net
Genomic studies have revealed that fungal genomes contain a vast number of BGCs that are not expressed under standard laboratory culture conditions. mdpi.comtandfonline.com These "silent" or "cryptic" clusters represent a significant untapped reservoir of chemical diversity. mdpi.com Several strategies have been developed to awaken these silent pathways. encyclopedia.pub
| Strategy | Description | Reference(s) |
| Epigenetic Modification | Chemical inhibitors of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs) are used to alter chromatin structure, leading to the transcriptional activation of previously silenced genes. encyclopedia.pubresearchgate.net | encyclopedia.pubresearchgate.net |
| Co-cultivation | The producing fungus is grown together with other microorganisms (bacteria or other fungi) to mimic the chemical signaling and competition that occur in natural environments, which can induce the expression of silent BGCs. asm.orgencyclopedia.pub | asm.orgencyclopedia.pub |
| Promoter Engineering | The native promoter of a silent BGC's core gene or regulatory gene is replaced with a strong, constitutive, or inducible promoter to force expression. | mdpi.com |
| Regulator Overexpression | Pathway-specific or global transcriptional regulators are overexpressed to activate the expression of target BGCs. asm.orgfrontiersin.org | asm.orgfrontiersin.org |
| OSMAC Approach | The "One Strain, Many Compounds" (OSMAC) method involves systematically altering cultivation parameters such as media composition, pH, temperature, and aeration to trigger the production of different secondary metabolites. encyclopedia.pub | encyclopedia.pub |
These techniques could be applied to induce or enhance the production of this compound or to discover novel, related compounds from its producing organism.
Heterologous expression is a definitive method for linking a BGC to its metabolic product and for dissecting the functions of individual biosynthetic enzymes. tandfonline.comspringernature.com The strategy involves cloning an entire BGC from its native, often genetically intractable, producer and expressing it in a well-characterized host organism. biorxiv.orgmdpi.com
Commonly used heterologous hosts for fungal BGCs include the filamentous fungi Aspergillus nidulans and Aspergillus oryzae, which are known for their efficient expression of complex secondary metabolite pathways. mdpi.comnih.gov The yeast Saccharomyces cerevisiae is also utilized due to its advanced genetic tools and rapid growth. biorxiv.orgmdpi.com Successful production of this compound in a heterologous host would functionally validate its predicted BGC. tandfonline.com Furthermore, this approach allows for targeted gene knockouts or modifications within the expressed cluster, enabling researchers to precisely determine the role of each tailoring enzyme in the biosynthetic pathway. springernature.comnih.gov
V. in Vitro Biological Activities and Cellular Efficacy of Leptosphaerone C
Cytotoxic Potency against Neoplastic Cell Lines
Leptosphaerone C has demonstrated significant cytotoxic effects in preclinical studies, marking it as a compound of interest in the search for new anticancer drugs from natural sources. mdpi.comdrdo.gov.in Its activity is part of a broader landscape of secondary metabolites from endophytic fungi that exhibit potent biological activities. mdpi.comnih.gov
Specific studies have highlighted the efficacy of this compound against the human lung carcinoma epithelial cell line, A549. mdpi.comresearchgate.net In vitro assays determined that this compound exhibits potent cytotoxic activity with a reported IC50 value of 1.45 μM against A549 cells. mdpi.comcapes.gov.brnih.govresearchgate.netnih.govencyclopedia.pubsmith.edu This level of potency indicates a significant inhibitory effect on the proliferation of these cancer cells. The evaluation was part of a broader screening of polyketides isolated from the Penicillium sp. JP-1 fungus. capes.gov.brnih.govresearchgate.net
| Compound | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | A549 (Human Lung Carcinoma) | 1.45 | mdpi.comcapes.gov.brnih.govnih.gov |
The cytotoxic potency of this compound is noteworthy when compared to other metabolites derived from fungi. In the same study where this compound was identified, another novel polyketide, penicillenone, showed strong cytotoxicity against the P388 murine leukemia cell line with an IC50 value of 1.38 μM. mdpi.comcapes.gov.brnih.gov Other fungal metabolites have also shown potent cytotoxicity. For instance, bikaverin, from a Fusarium species, displayed IC50 values ranging from 0.26 to 0.43 μM against a panel of cancer cell lines including pancreatic, non-small cell lung, breast, and CNS cancer cells. mdpi.com Spiromamakone A, a spirobisnaphthalene, exhibited cytotoxicity to P388 cells at an even lower IC50 value of 0.33 μM. mdpi.com This comparative context highlights that while this compound is a potent cytotoxic agent, the chemical diversity of fungal metabolites provides a rich source of compounds with varying degrees and spectrums of activity.
| Compound | Source Organism (if specified) | Target Cell Line(s) | Reported IC50 Value(s) (μM) | Reference |
|---|---|---|---|---|
| This compound | Penicillium sp. JP-1 | A549 | 1.45 | mdpi.comcapes.gov.brnih.gov |
| Penicillenone | Penicillium sp. JP-1 | P388 | 1.38 | mdpi.comcapes.gov.brnih.govinformahealthcare.com |
| Bikaverin | Fusarium sp. | MIA PaCa-2, NCI-H460, MCF-7, SF-268 | 0.26 - 0.43 | mdpi.com |
| Spiromamakone A | Mycelia s. | P388 | 0.33 | mdpi.com |
Efficacy in Human Lung Carcinoma Cells (A549)
Evaluation in Murine Leukemia Cell Models (P388)
During the evaluation of polyketides from Penicillium sp. JP-1, compounds were tested against both human lung cancer (A-549) and murine lymphocytic leukemia (P388) cell lines. nih.govencyclopedia.pubsmith.edu While this compound was found to be potent against A549 cells, it was the co-isolated compound, penicillenone, that exhibited significant cytotoxicity against the P388 murine leukemia cells, with an IC50 value of 1.38 μM. mdpi.comcapes.gov.brnih.govnih.govencyclopedia.pub The available research highlights this differential activity, where this compound's primary reported efficacy is against the A549 cell line rather than the P388 cell line under the studied conditions. mdpi.comcapes.gov.brinformahealthcare.com
Antiproliferative Studies in Various Cancer Cell Lines (General Context)
This compound is recognized as a cytotoxic polyketide with potential for development as an anticancer agent. mdpi.comdrdo.gov.in The antiproliferative studies, while specifically detailing its effects on the A549 cell line, place it within the broader group of fungal metabolites investigated for their ability to inhibit cancer cell growth. mdpi.cominformahealthcare.com Fungal endophytes are considered a valuable source of novel bioactive compounds, and the discovery of this compound's activity contributes to this field. mdpi.comnih.gov Its identification as a cytotoxic agent against a solid tumor cell line like human lung carcinoma underscores its potential and encourages further investigation into its mechanism of action and activity spectrum against other cancer cell types. mdpi.comdrdo.gov.ininformahealthcare.com
Vi. Molecular Mechanisms of Action of Leptosphaerone C
Cellular Pathway Perturbations and Putative Target Identification
While specific cellular pathway perturbations directly attributed to Leptosphaerone C are not yet extensively detailed in publicly available research, its cytotoxic activity against the human lung carcinoma epithelial cell line A549 suggests interference with critical cellular processes. mdpi.comresearchgate.netmdpi.com The identification of molecular targets is a crucial step in drug development, providing a clearer picture of both direct and off-target effects. pelagobio.comnih.gov
The process of target identification often involves a combination of experimental and computational approaches. pelagobio.commdpi.com Techniques like affinity chromatography, expression cloning, and proteomics-based methods can be employed to isolate and identify proteins that directly bind to the compound. mdpi.com Furthermore, understanding how a compound affects protein stability across the entire proteome can reveal both intended targets and unintended interactions, helping to elucidate the pathways being modulated. pelagobio.com Computational methods, such as molecular docking, can then be used to predict and analyze the binding of the compound to potential target proteins. mdpi.com
For a compound like this compound, which displays potent cytotoxicity, likely targets would include proteins involved in essential pathways for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT signaling pathways. elifesciences.org Perturbations in these pathways, which are frequently hyperactive in cancer, can disrupt fundamental cellular processes like proliferation, differentiation, and survival. elifesciences.orgnih.gov Future research employing techniques like Perturb-seq, which combines CRISPR-mediated gene inactivation with single-cell RNA sequencing, could provide a high-throughput method to comprehensively map the transcriptomic consequences of this compound action and thus infer its targets and perturbed pathways. wikipedia.orgbiorxiv.org
Investigations into Apoptotic Induction or Cell Cycle Arrest
The cytotoxic effects of this compound on cancer cells strongly imply the induction of either apoptosis (programmed cell death) or cell cycle arrest. mdpi.commdpi.com These are common mechanisms through which anticancer agents eliminate tumor cells. nih.govijbs.com
Apoptotic Induction: Apoptosis is a highly regulated process essential for removing damaged or unwanted cells. nih.gov Many chemotherapeutic agents function by triggering this intrinsic suicide program in cancer cells. ijbs.com The cytotoxic activity of this compound against A549 lung cancer cells suggests it may activate apoptotic pathways. mdpi.commdpi.com This could involve the activation of caspases, a family of proteases that execute the apoptotic process, and modulation of pro- and anti-apoptotic proteins from the Bcl-2 family. ijbs.comnih.gov Flow cytometry is a common technique used to quantify apoptosis by measuring markers like caspase activation. thermofisher.com
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. khanacademy.org It is tightly regulated by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. khanacademy.org Many anticancer compounds exert their effects by causing cells to arrest at specific phases of the cell cycle, such as the G2/M phase, preventing them from dividing. ijbs.comfrontiersin.orgexpasy.org This arrest can provide an opportunity for DNA repair or, if the damage is too severe, trigger apoptosis. khanacademy.org Given that this compound is a potent cytotoxic agent, it is plausible that it disrupts the cell cycle. mdpi.commdpi.com For instance, it might interfere with the function of cyclin-dependent kinases (CDKs) and their associated cyclins, which are key regulators of cell cycle progression. expasy.org
The table below summarizes the cytotoxic activity of this compound against a specific cancer cell line, which forms the basis for hypothesizing its role in apoptosis or cell cycle arrest.
| Compound | Cell Line | Activity | IC50 Value |
| This compound | A549 (Human Lung Carcinoma) | Cytotoxic | 1.45 µM |
This table is based on data from multiple sources. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.netnih.gov
Further studies are required to specifically determine whether this compound induces apoptosis, cell cycle arrest, or a combination of both, and to identify the specific molecular players involved in these processes.
Enzyme Inhibition or Receptor Modulation Studies (Hypothesized)
Based on the known mechanisms of other natural product-derived anticancer agents, it is hypothesized that this compound may exert its cytotoxic effects through the inhibition of specific enzymes or the modulation of cellular receptors critical for cancer cell survival and proliferation.
Enzyme Inhibition: Many successful anticancer drugs are enzyme inhibitors. nih.gov Key enzymes involved in cancer progression include protein kinases, topoisomerases, and metabolic enzymes. mdpi.comnih.gov Given its polyketide structure, this compound could potentially fit into the active site of various enzymes, disrupting their function. researchgate.net For example, inhibition of receptor tyrosine kinases (RTKs) like EGFR and HER2, or downstream kinases in the PI3K/AKT and ERK pathways, is a common strategy in cancer therapy. mdpi-res.com Investigating the effect of this compound on a panel of such kinases could reveal specific inhibitory activities. Standard enzyme inhibition studies involve incubating the enzyme with its substrate and varying concentrations of the inhibitor to determine parameters like the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by half. researchgate.netbioivt.comnih.govmdpi.com
Receptor Modulation: Alternatively, this compound could modulate the activity of cell surface or nuclear receptors. For instance, some compounds can act as antagonists to growth factor receptors, preventing the binding of their cognate ligands and thereby blocking downstream signaling pathways that promote cell growth. mdpi-res.com While there is no direct evidence for this, the potent biological activity of this compound makes receptor modulation a plausible mechanism of action that warrants investigation.
The table below lists potential enzyme classes that could be targets for this compound, based on common mechanisms of anticancer compounds.
| Potential Target Class | Example(s) | Role in Cancer |
| Protein Kinases | EGFR, HER2, AKT, ERK | Signal transduction, cell growth, proliferation, survival |
| Topoisomerases | Topo I, Topo II | DNA replication, transcription, chromosome segregation |
| Metabolic Enzymes | Carbonic Anhydrases | pH regulation, tumor metabolism |
This table is generated based on general knowledge of cancer drug targets. mdpi.comnih.govmdpi-res.commdpi.com
Experimental validation through in vitro enzyme assays and receptor binding studies is necessary to confirm these hypotheses and to identify the specific molecular targets of this compound.
"Omics" Approaches for Mechanistic Insights (e.g., Proteomics, Metabolomics)
"Omics" technologies offer a powerful, unbiased approach to understanding the global cellular response to a compound like this compound, providing deep mechanistic insights. researchgate.net
Proteomics: This involves the large-scale study of proteins. Quantitative mass spectrometry can be used to compare the proteomes of cells treated with this compound versus untreated cells. nih.gov This can reveal changes in protein expression levels that point to affected pathways. A specific proteomics technique, thermal proteome profiling, can identify direct protein targets of a compound by measuring changes in protein thermal stability upon drug binding. mdpi.com This "visual proteomics" approach can help to map the spatial organization of the proteome and how it is affected by the compound. nih.gov
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. By comparing the metabolomes of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by this compound. researchgate.net For example, alterations in the levels of metabolites involved in energy production (like glycolysis or the TCA cycle) or nucleotide synthesis could indicate that the compound interferes with these fundamental processes. Both NMR and LC-HRMS are powerful analytical techniques used in metabolomics studies. researchgate.net
The integration of different "omics" datasets (e.g., transcriptomics, proteomics, and metabolomics) can provide a comprehensive, systems-level view of the molecular mechanisms of action of this compound. This approach can help to build detailed models of how the compound perturbs cellular networks, leading to its observed cytotoxic effects. mdpi.comresearchgate.net
Vii. Structure Activity Relationship Sar Studies of Leptosphaerone C and Its Analogues
Systematic Modification and Derivatization for SAR Elucidation
Systematic modification of natural products is a cornerstone of medicinal chemistry, aiming to identify which parts of a molecule are essential for its biological effect. For compounds like Leptosphaerone C, this involves the synthesis of a series of analogues where specific functional groups or structural motifs are altered, and the resulting change in activity is measured.
Research on various 3-acyl-tetramic acids has demonstrated that modifications at several key positions can significantly impact their cytotoxic and antimicrobial properties. These studies provide a predictive framework for the potential SAR of this compound.
Key Modification Sites and Their Inferred Impact on Activity:
N-1 Position Substitution: The activity of tetramic acid derivatives is sensitive to substitution on the nitrogen atom of the lactam ring. Generally, N-H-3-acyltetramic acids exhibit higher activity than their N-methylated (N-Me) or N-Boc protected counterparts. nih.gov This indicates that the presence of a hydrogen bond donor at this position may be important for target interaction. However, in some cases, increasing lipophilicity through N-substitution can enhance cellular uptake, which may be necessary for analogues with additional polar groups. nih.gov
C-3 Acyl Side Chain: The nature of the acyl group at the C-3 position is a major determinant of biological activity. The length and degree of saturation of this side chain can modulate potency. For instance, in some series of 3-alka-oligoenoyl tetramic acids, the length of the oligoenoyl residue had a minor influence on anticancer activity, but these were significantly more potent than analogues with a 3-(4-methoxycinnamoyl) group. nih.gov This highlights the importance of the specific composition and conformation of the side chain.
C-5 Position Substitution: Alterations at the C-5 position of the tetramic acid ring also play a role in defining the biological activity profile. For example, studies on penicillenols, which are tetramic acid derivatives, have suggested that the configuration at C-5 is important for differentiating between anti-biofilm and antitumor activities. biorxiv.org
The following table summarizes the observed SAR from studies on analogues of 3-enoyl-tetramic acids, which can be extrapolated to hypothesize the SAR for this compound.
| Modification Site | Modification | Observed Effect on Cytotoxic Activity | Reference |
| Ring Heteroatom | Replacement of Nitrogen (tetramic acid) with Oxygen (tetronic acid) or Sulfur (thiotetronic acid) | Significant decrease in antiproliferative activity | nih.gov |
| N-1 Position | Substitution of N-H with N-Me or N-Boc | General decrease in activity | nih.gov |
| C-3 Side Chain | Variation in length of 3-oligoenoyl residues | Little influence on activity | nih.gov |
| C-3 Side Chain | Replacement of 3-alka-oligoenoyl with 3-(4-methoxycinnamoyl) | Significant decrease in efficacy | nih.gov |
| C-5 Position | Change in stereochemistry | Can modulate and differentiate biological activities (e.g., antitumor vs. anti-biofilm) | biorxiv.org |
These findings underscore that a systematic approach to modifying the core scaffold and its substituents is essential for elucidating the SAR of this compound and for the rational design of more effective analogues. science.gov
Identification of Pharmacophoric Elements and Key Structural Motifs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, the identification of these pharmacophoric elements is key to understanding their mechanism of action.
Based on SAR studies of related compounds, several key structural motifs can be proposed as being part of the pharmacophore of this compound:
The Tetramic Acid Moiety: This structural unit is a recurring motif in a large family of natural products with diverse biological activities, including antitumor, antibacterial, and antifungal properties. biorxiv.org The enolized β-dicarbonyl system of the tetramic acid is a strong chelator of metal ions, which can be crucial for enzymatic inhibition. It also provides a scaffold with specific hydrogen bond donor and acceptor capabilities. The tetramic acid scaffold itself is considered a valuable pharmacophore for binding to targets like VDAC1. nih.gov
The Decalin Moiety (if present in analogues): In more complex tetramic acid-containing natural products like equisetin, the presence of a decalin ring system is a key pharmacophore for their antibacterial and antifungal activities. derpharmachemica.com While this compound itself does not possess this moiety, its inclusion in synthetic analogues could be a strategy to enhance or modulate activity based on known pharmacophores of related compounds.
Hydrogen Bonding Features: The N-H group and the hydroxyl and carbonyl groups of the tetramic acid ring are potential hydrogen bond donors and acceptors. The importance of the N-H group, as suggested by the reduced activity of N-substituted analogues, points to its role as a key hydrogen bond donor in the pharmacophore. nih.gov
The combination of the tetramic acid core as a scaffold and a specifically functionalized acyl side chain appears to constitute the fundamental pharmacophore for the cytotoxic activity of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. innovareacademics.in These models are powerful tools in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern efficacy.
While specific QSAR studies for this compound have not been reported, the principles of QSAR can be applied to this class of compounds. A typical QSAR study involves several steps:
Data Set Preparation: A series of analogues of this compound would be synthesized, and their cytotoxic activity (e.g., IC50 values against a cancer cell line) would be measured.
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: Describe the connectivity of atoms.
Electronic descriptors: Describe the distribution of electrons (e.g., partial charges, dipole moment).
Steric descriptors: Describe the size and shape of the molecule.
Hydrophobic descriptors: Describe the lipophilicity (e.g., logP).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest Regression, are used to build a mathematical equation that correlates the descriptors with the biological activity. biorxiv.org
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure its reliability.
For fungal metabolites, QSAR models have been successfully developed to predict toxicity and other biological activities. biorxiv.org For example, a random forest regression model for predicting the toxicity of fungal metabolites achieved a high coefficient of determination (R² = 0.64), indicating a good predictive ability. biorxiv.org
In the context of this compound, a QSAR model could take the form of an equation like:
log(1/IC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant
Such a model would allow researchers to:
Predict the cytotoxic activity of newly designed analogues before their synthesis, thus prioritizing the most promising candidates.
Identify the key physicochemical properties (e.g., hydrophobicity, specific steric features) that are most important for the cytotoxicity of this compound analogues.
Guide the optimization of the lead structure to enhance its efficacy.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide even more detailed insights by creating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the molecule. nih.gov These maps are invaluable for the rational design of new, more potent inhibitors.
The development of robust QSAR models for this compound and its analogues would be a significant step forward in harnessing their therapeutic potential.
Viii. Synthetic Approaches to Leptosphaerone C and Its Derivatives
Chemoenzymatic and Total Biosynthesis Strategies
Chemoenzymatic and total biosynthesis strategies leverage enzymes, the catalysts of nature, to perform chemical transformations with remarkable efficiency and selectivity. beilstein-journals.org These approaches are increasingly employed for the synthesis of bioactive natural products, combining the power of enzymatic reactions with practical chemical methods to enhance synthetic efficiency. beilstein-journals.orgresearchgate.net
The total biosynthesis of a natural product through the in vitro reconstitution of its enzymatic pathway is a powerful method for understanding and manipulating natural product biosynthesis. This strategy involves the identification of the product's biosynthetic gene cluster (BGC), followed by the heterologous expression and purification of all the enzymes involved in the pathway. nih.gov These purified enzymes are then combined in a controlled in vitro environment with the necessary simple starting materials (e.g., acyl-CoA units, cofactors like NADPH) to reconstruct the entire biosynthetic cascade. nih.govbiorxiv.org
For a fungal polyketide like Leptosphaerone C, which is produced by Leptosphaeria and Talaromyces species, the pathway would be initiated by a Polyketide Synthase (PKS). vulcanchem.commdpi.com Fungal PKSs are often large, iterative enzymes that use simple building blocks like acetyl-CoA and malonyl-CoA to construct the polyketide backbone. acs.orgwikipedia.org The structure of this compound suggests it is assembled by an iterative, highly-reducing PKS (hr-PKS). acs.org The core catalytic domains required for this assembly include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). wikipedia.org
Following chain assembly, a series of "tailoring" enzymes modify the polyketide backbone to yield the final structure. Based on the functional groups present in this compound, this would involve:
Ketoreductase (KR) and Dehydratase (DH) domains: To control the reduction state and generate the cyclohexenone ring. rsc.org
Hydroxylases (e.g., Cytochrome P450 monooxygenases): To install the two hydroxyl groups on the side chain with precise stereocontrol, a transformation that is often challenging in chemical synthesis. acs.org
Thioesterase (TE) or similar off-loading domain: To cleave the completed molecule from the PKS enzyme. beilstein-journals.org
While the specific pathway for this compound has not been fully reconstituted, studies on other fungal PKSs, such as those for nocardiosis-associated polyketides or galbonolides, demonstrate the feasibility of this approach to deorphanize gene clusters and elucidate complex biosynthetic mechanisms. biorxiv.orgnih.gov The successful reconstitution of such pathways provides definitive insight into the function of each enzyme and the order of reactions. researchgate.net
The decision to pursue a biosynthetic or a conventional chemical synthesis route depends on a trade-off between flexibility, scalability, and efficiency. Both strategies have distinct advantages and disadvantages. Chemoenzymatic synthesis seeks to find a middle ground, combining the best features of both worlds. researchgate.netdigitellinc.com
Biosynthetic and chemoenzymatic routes often excel in stereoselectivity, as enzymes have evolved to create specific stereoisomers with near-perfect fidelity. mdpi.com This circumvents the need for complex chiral auxiliaries or asymmetric catalysts often required in chemical synthesis. Furthermore, enzymatic reactions occur in aqueous media under mild conditions, reducing the need for protecting groups and avoiding harsh reagents. In contrast, total chemical synthesis offers unparalleled flexibility, allowing for the creation of non-natural analogues that are inaccessible through biosynthesis. digitellinc.com This is crucial for developing structure-activity relationships (SAR) for drug discovery. While scaling up enzyme production and purification can be complex, the scale-up of established chemical reactions is often more straightforward.
| Feature | Biosynthesis / Chemoenzymatic Synthesis | Conventional Chemical Total Synthesis |
| Stereocontrol | Inherently high; enzymes provide excellent stereoselectivity. mdpi.com | Often a major challenge requiring asymmetric catalysts, chiral auxiliaries, or resolution steps. nih.gov |
| Step Economy | High; multiple transformations can occur in a single pot or cell, leading to shorter routes. | Generally lower; often requires numerous discrete steps for protection, deprotection, and functional group manipulation. |
| Reaction Conditions | Mild (aqueous, neutral pH, room/moderate temperature). | Can involve harsh reagents, extreme temperatures, and anhydrous conditions. |
| Flexibility | Limited to substrates recognized by the enzymes, though enzyme engineering can expand scope. researchgate.netdigitellinc.com | High; virtually unlimited access to diverse structural analogues. |
| Scalability | Can be challenging due to fermentation processes, enzyme stability, and purification costs. | Often more established and straightforward, though can be resource-intensive. |
| Overall Yield | Can be high in optimized systems, but often low during initial development. | Can be very low for long synthetic sequences due to multiplicative losses at each step. nih.gov |
In Vitro Reconstitution of Enzymatic Pathways
Conventional Chemical Total Synthesis Endeavors
Conventional total synthesis relies on the principles of organic chemistry to construct complex molecules from simple, commercially available starting materials. imperial.ac.ukethz.ch This approach is defined by the strategic planning of bond formations and the development of reactions to achieve them.
Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into progressively simpler precursors. numberanalytics.comicj-e.org This process of imaginary bond-breaking, or "disconnection," continues until readily available starting materials are reached. youtube.com As no total synthesis of this compound has been reported to date, a plausible retrosynthetic strategy can be proposed based on its structure.
The core of this compound is a substituted cyclohexenone ring. A powerful and classic method for the formation of such rings is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. A logical disconnection for this compound would therefore be across the C4-C5 and C3-C8a bonds, which corresponds to a Robinson-type disconnection. This leads back to two simpler fragments: a diketone or a related precursor for the side chain, and a methyl vinyl ketone equivalent for the ring.
Plausible Retrosynthetic Analysis of this compound:
Target Molecule: this compound
Key Disconnection: A retro-Michael/retro-aldol reaction sequence on the cyclohexenone ring.
Precursors: This would lead back to an acyclic diketo-diol precursor.
Key Forward Reactions: The synthesis would involve the stereoselective creation of the diol-containing side chain, followed by a Michael addition to an enone and a subsequent intramolecular aldol cyclization/dehydration to form the functionalized cyclohexenone ring.
This strategic plan provides a clear pathway, though the actual execution would require careful selection of reagents and conditions to control regioselectivity and, most importantly, stereoselectivity. alljournals.cn
One of the greatest challenges in the chemical synthesis of polyketides is the control of stereochemistry. nih.gov These molecules often contain multiple contiguous stereocenters, and their biological activity is highly dependent on the correct three-dimensional arrangement of atoms.
For this compound, the key stereochemical challenge lies in establishing the two adjacent stereocenters at the C7 and C8 positions of the side chain. Creating this 1,2-diol motif with the correct relative and absolute configuration is non-trivial. Synthetic chemists must rely on methods such as:
Substrate-controlled synthesis: Where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.
Chiral auxiliary-based methods: Where a chiral group is temporarily attached to the molecule to guide a stereoselective reaction before being removed.
Asymmetric catalysis: Using a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. rsc.org
These approaches often require extensive optimization and can add significant length to a synthetic route. This contrasts sharply with biosynthesis, where ketoreductase (KR) domains within the PKS precisely control the stereochemistry of hydroxyl groups during chain elongation. acs.orgrsc.org The difficulty in achieving such control chemically underscores why biocatalysis and chemoenzymatic methods are highly attractive for synthesizing complex polyketides. acs.org
The synthesis of the densely functionalized cyclohexenone core of this compound would benefit from modern synthetic methodologies. organic-chemistry.org Chiral γ-substituted cycloalkenones are valuable building blocks for natural product synthesis, and numerous catalytic asymmetric methods have been developed for their preparation. rsc.orgmdpi.com
One powerful strategy is the palladium-catalyzed asymmetric allylic alkylation (Pd-AA), which can be used to desymmetrize meso-substrates to afford chiral cycloalkenones in high yield and excellent enantioselectivity. rsc.org Other innovative approaches include:
Organocatalysis: Using small organic molecules to catalyze asymmetric reactions, such as enantioselective Michael additions or aldol reactions, to build the ring system.
Transition-metal-catalyzed cycloadditions: Reactions like the Rh-catalyzed [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide can provide rapid access to cyclohexenone structures. organic-chemistry.org
Radical cyclizations: The use of α-xanthyl enones as versatile building blocks allows for the stereoselective addition to olefins followed by cyclization to form highly substituted cyclopentanones and cyclohexanones. chemrxiv.org
These advanced methods provide efficient, convergent, and stereocontrolled access to complex cyclic scaffolds like that of this compound and would be instrumental in any future efforts toward its total synthesis or the generation of novel derivatives. samipubco.com
Ix. Ecological Role and Chemical Ecology of Leptosphaerone C
Role in Fungal-Host Plant Symbiosis (e.g., Chemical Defense)
Leptosphaerone C is produced by Penicillium sp. JP-1, an endophytic fungus that resides within the tissues of the mangrove plant Aegiceras corniculatum without causing any apparent disease. researchgate.net This relationship is a form of symbiosis, where the fungus lives inside the plant, a lifestyle that has driven the evolution of unique biochemical capabilities. mdpi.com Endophytic fungi are recognized as prolific producers of bioactive secondary metabolites, which often play a crucial role in the survival of both the fungus and its host. researchgate.netnih.gov
Inter-organismal Chemical Communication and Allelopathy
The interior of a plant is a complex ecosystem inhabited by diverse microorganisms. Secondary metabolites are the primary medium of chemical communication in this environment. nih.gov Allelopathy, the chemical inhibition of one organism by another, is a common strategy used by fungi to compete for resources and space. nih.gov While direct studies on the allelopathic or communicative functions of this compound are not extensively documented, its identity as a bioactive polyketide from an endophyte suggests a probable role in mediating these interactions.
Fungi like Penicillium sp. release a variety of compounds to interact with bacteria, other fungi, and the host plant itself. nih.gov These chemical signals can regulate microbial communities within the plant's tissues. It is plausible that this compound functions as an allelochemical, helping Penicillium sp. JP-1 establish and maintain its niche within Aegiceras corniculatum. By inhibiting the growth of competing microbes, the compound would secure resources for the producing fungus. This type of chemical antagonism is a fundamental aspect of the chemical ecology of endophytic fungi, ensuring the stability of their symbiotic relationship with the host. nih.govnih.gov
Environmental Impact and Biogeochemical Cycling
There is no specific research detailing the direct environmental impact or the specific pathway of this compound in biogeochemical cycles. However, the ecological context of its production provides insight into its potential role. The compound is produced by a fungus living in a mangrove, an ecosystem recognized as a critical "biogeochemical hotspot." frontiersin.orgdiva-portal.org Mangroves and other wetlands play a vital role in global biogeochemical cycles, particularly those of carbon (C), nitrogen (N), and phosphorus (P). frontiersin.orgmdpi.com
Implications for Natural Ecosystem Dynamics
The production of bioactive compounds by symbiotic fungi has significant implications for the dynamics of natural ecosystems. cbd.int The chemical defense conferred to a host plant by an endophyte can influence plant health, survival, and competitive ability. mdpi.com This, in turn, has cascading effects on the community and ecosystem level. For example, by protecting Aegiceras corniculatum from pathogens or reducing herbivory, this compound and other fungal metabolites can contribute to the stability and dominance of this plant species within the mangrove community.
Such chemically-mediated interactions are fundamental drivers of ecosystem structure. nih.gov The health and resilience of plant populations are critical for providing habitat, stabilizing soil, and supporting food webs. The presence of a diverse and functional community of endophytic fungi, producing a wide array of protective compounds, enhances the resilience of the ecosystem to disturbances like disease outbreaks or pest infestations. raincoast.org Changes in environmental conditions, such as pollution or climate change, can perturb these symbiotic relationships, potentially altering the chemical profile of the endophytes and affecting the health of the host plant and the broader ecosystem. mdpi.comresearchgate.net Thus, the symbiotic relationship that gives rise to this compound is a microcosm of the complex interactions that sustain the structure and function of the entire ecosystem.
X. Future Research Directions and Biotechnological Potential
Exploration of Undiscovered Biosynthetic Pathways
The biosynthesis of polyketides like Leptosphaerone C is governed by complex enzymatic machinery encoded by biosynthetic gene clusters (BGCs) within the producing organism's genome. researchgate.net While this compound is known to be a fungal metabolite, the specific BGC and the complete enzymatic cascade leading to its formation remain largely uncharacterized. nih.govmdpi.com A significant challenge in studying fungal secondary metabolism is that many BGCs are transcriptionally silent or expressed at very low levels under standard laboratory culture conditions. researchgate.net This suggests that the full biosynthetic potential of fungi like Penicillium and Talaromyces species is yet to be uncovered.
Future research will likely employ genome mining techniques to identify putative BGCs responsible for this compound production. nih.gov Advanced bioinformatics tools such as the 'Antibiotics & Secondary Metabolite Analysis Shell' (antiSMASH) can screen fungal genomes to detect genes encoding key enzymes like polyketide synthases (PKSs), which are central to polyketide biosynthesis. medwinpublishers.com
Once candidate BGCs are identified, their function can be confirmed through genetic manipulation, such as targeted gene knockout or heterologous expression in a well-characterized host organism. researchgate.net Furthermore, strategies like co-culturing, where the producing fungus is grown alongside other microorganisms, can be used to trigger the expression of silent BGCs, potentially leading to the discovery of the this compound pathway or novel related compounds. researchgate.net Unraveling this pathway is crucial, as it would not only provide a definitive blueprint for the molecule's formation but also offer the genetic tools needed for its biotechnological exploitation.
Engineered Biosynthesis for Enhanced Production or Novel Analogues
Engineered biosynthesis represents a powerful strategy to overcome the often low titers of natural products obtained from native producers and to generate novel, non-natural derivatives with potentially improved properties. nih.govsciepublish.com Once the biosynthetic pathway for this compound is identified, several metabolic engineering approaches can be applied for enhanced production. These strategies include:
Enhancing Precursor Supply : The production of polyketides is heavily dependent on the intracellular pools of precursor molecules, primarily malonyl-CoA. sciepublish.com Overexpressing the genes involved in the synthesis of these precursors can significantly boost the final product yield. sciepublish.com
Heterologous Expression : The entire biosynthetic gene cluster for this compound could be transferred into a more tractable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govpnas.org These "microbial factories" can be optimized for high-density fermentation, enabling large-scale and cost-effective production. pnas.org
Pathway Engineering : The core polyketide synthase (PKS) enzymes are modular and can be engineered to accept different starter or extender units, leading to the creation of novel polyketide backbones. acs.orgplos.org Additionally, tailoring enzymes within the pathway (e.g., oxidases, methyltransferases) can be modified, swapped, or introduced from other pathways to generate a library of this compound analogues. sciepublish.com This combinatorial biosynthesis approach could yield derivatives with enhanced cytotoxicity or altered selectivity. plos.org
These bioengineering efforts could provide a sustainable and scalable source of this compound for further research and development, as well as a platform for creating new chemical entities based on its core structure.
Integration of Computational Chemistry and Experimental Validation in SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity, guiding the design of more potent and selective drug candidates. oncodesign-services.com For this compound, which has demonstrated cytotoxicity against the A549 human lung carcinoma cell line, SAR studies are a critical next step. mdpi.comnih.govnih.gov
The integration of computational chemistry with traditional experimental work can dramatically accelerate this process. researchgate.netresearchgate.net Key computational techniques include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to create a mathematical relationship between chemical descriptors of a series of compounds and their measured biological activity. researchgate.net This can predict the activity of new, untested analogues.
Molecular Docking and Dynamics : These methods simulate the interaction between a ligand (like this compound) and its biological target at an atomic level. oncodesign-services.com Although the precise molecular target of this compound is not yet known, computational docking could be used to screen potential protein targets or, once a target is identified, to predict how structural modifications would affect binding affinity.
The insights gained from these in silico models can guide the rational design of a focused library of this compound analogues. nih.gov These computationally designed compounds would then be synthesized and subjected to experimental validation through cytotoxicity assays. This iterative cycle of computational prediction, chemical synthesis, and biological testing creates an efficient feedback loop for optimizing the molecular structure for maximum therapeutic effect. oncodesign-services.com
Bioprospecting for New Sources of this compound and Related Polyketides
The discovery of this compound from endophytic fungi associated with plants like Aegiceras corniculatum and Artemisia annua highlights the value of exploring unique ecological niches for novel chemistry. mdpi.comresearchgate.netresearchgate.netnih.gov Bioprospecting—the search for new sources of chemical compounds, genes, and other valuable products from nature—remains a vital strategy for drug discovery. mdpi.com
Future bioprospecting efforts for this compound and related polyketides should target underexplored environments known to harbor high microbial biodiversity and unique selective pressures. frontiersin.org These include:
Marine Environments : Marine-derived fungi, particularly those from extreme habitats like deep-sea sediments, mangroves, and polar regions, are a proven source of structurally diverse and biologically active secondary metabolites. nih.govnih.govfrontiersin.orgencyclopedia.pub The unique conditions of these environments (high salinity, pressure, low temperatures) may drive the evolution of novel biosynthetic pathways. frontiersin.org
Endophytic Fungi : Every plant species is thought to host one or more endophytic microorganisms. mdpi.com Continuing to screen endophytes from a wide diversity of host plants, especially those used in traditional medicine or those growing in extreme environments, could yield new strains that produce this compound or novel structural variants. mdpi.com
Advances in cultivation methods that better mimic natural conditions and high-throughput screening technologies can make these bioprospecting campaigns more efficient. mdpi.com The discovery of new producing organisms or environments can provide access to a greater diversity of related polyketides and offer new insights into their ecological roles and biosynthetic origins. medwinpublishers.commicrobiologysociety.org
Q & A
Q. What are the standard protocols for isolating and purifying Leptosphaerone C from natural sources?
this compound is typically isolated using solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC), HPLC, or TLC. Key steps include:
- Bioactivity-guided fractionation : Prioritize fractions with antimicrobial or cytotoxic activity for further purification .
- Structural validation : Use NMR (¹H, ¹³C, 2D-COSY, HSQC) and HRMS to confirm the compound’s identity. For novel compounds, elemental analysis and X-ray crystallography may be required .
- Purity assessment : Ensure >95% purity via HPLC with UV/Vis or MS detection .
Q. How can researchers design experiments to assess the bioactivity of this compound?
Bioactivity studies should follow a tiered approach:
- In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition assays (e.g., kinase or protease targets). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 μM) to calculate IC₅₀ values. Triplicate experiments are essential to ensure reproducibility .
- Selectivity assessment : Compare activity against related compounds (e.g., Leptosphaerone A/B) to identify structure-activity relationships (SAR) .
Q. What analytical methods are critical for characterizing this compound’s stability under varying conditions?
Stability studies should evaluate:
- pH sensitivity : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
- Thermal stability : Expose to temperatures (e.g., 25°C, 40°C) and assess changes over time using accelerated stability protocols .
- Light sensitivity : Conduct photostability tests under UV/Vis light per ICH guidelines .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be systematically analyzed?
Contradictions often arise from experimental variability. Mitigate this by:
- Comparative meta-analysis : Compile data from multiple studies, noting differences in assay conditions (e.g., cell lines, incubation times) .
- Statistical rigor : Apply ANOVA or t-tests to determine if observed differences are significant (p < 0.05). Use funnel plots to assess publication bias .
- Mechanistic follow-up : Use knockdown models (e.g., siRNA) or isotopic labeling to validate target engagement .
Q. What strategies are effective for elucidating the biosynthetic pathway of this compound?
Biosynthetic studies require:
- Genome mining : Identify gene clusters (e.g., PKS, NRPS) in producing organisms using tools like antiSMASH .
- Isotopic labeling : Feed ¹³C-labeled precursors to track incorporation into the molecule via NMR .
- Heterologous expression : Clone candidate genes into model hosts (e.g., Aspergillus nidulans) to confirm enzyme function .
Q. How should researchers design computational models to predict this compound’s interactions with biological targets?
Computational workflows include:
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to putative targets (e.g., kinases). Validate with mutagenesis studies .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Develop models using descriptors like logP and polar surface area to predict bioactivity across compound libraries .
Q. What experimental controls are essential when investigating this compound’s mechanism of action?
Key controls include:
- Negative controls : Use inactive analogs or solvent-only treatments to rule out nonspecific effects .
- Genetic controls : Employ CRISPR/Cas9 knockout models to confirm target dependency .
- Pharmacological inhibitors : Co-treat with known pathway inhibitors (e.g., LY294002 for PI3K) to validate specificity .
Methodological Best Practices
Q. How can researchers ensure reproducibility in studies involving this compound?
- Detailed protocols : Document all steps, including solvent ratios, incubation times, and equipment settings. Use Supplementary Materials for extended methods .
- Data transparency : Share raw NMR/MS spectra and assay data via repositories like Zenodo .
- Collaborative validation : Partner with independent labs to replicate key findings .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Q. How should researchers address gaps in the literature on this compound’s ecological roles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
